8-[(Dihydroxybismuthino)oxy]quinoline is a complex organic compound derived from quinoline, characterized by the presence of a bismuth-containing functional group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. It is related to 8-hydroxyquinoline, which is known for its chelating properties and biological activities.
8-[(Dihydroxybismuthino)oxy]quinoline can be classified as a heterocyclic compound due to its quinoline backbone. It falls under the category of organometallic compounds due to the incorporation of bismuth, a heavy metal that can influence the compound's reactivity and properties. The compound's synthesis and study are often documented in chemical patents and scientific literature, highlighting its relevance in research.
The synthesis of 8-[(Dihydroxybismuthino)oxy]quinoline generally involves multiple steps, often beginning with the synthesis of 8-hydroxyquinoline. A common method includes:
This synthetic route emphasizes efficiency and cost-effectiveness while ensuring high yields of the target compound .
The molecular structure of 8-[(Dihydroxybismuthino)oxy]quinoline features a quinoline ring system substituted with a bismuth-containing group. The key structural aspects include:
The chemical formula for this compound can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and bismuth atoms.
8-[(Dihydroxybismuthino)oxy]quinoline participates in several chemical reactions, primarily due to its chelating ability and the reactive nature of its bismuth component:
The compound's reactivity profile makes it suitable for further functionalization or incorporation into more complex molecular architectures .
The mechanism of action for 8-[(Dihydroxybismuthino)oxy]quinoline primarily revolves around its ability to chelate metal ions. When introduced into biological systems or chemical environments:
The physical properties of 8-[(Dihydroxybismuthino)oxy]quinoline include:
Chemical properties include:
These properties are crucial for understanding its behavior in various applications .
8-[(Dihydroxybismuthino)oxy]quinoline has several notable applications:
8-Hydroxyquinoline (8-HQ), first synthesized in 1880, has evolved from an analytical reagent to a versatile pharmacophore. Its unique heterocyclic scaffold—a fusion of benzene and pyridine rings with a hydroxyl group at C8—enables metal chelation and diverse bioactivities [1] [4]. Early derivatives like clioquinol (anti-amoebic) and nitroxoline (antibacterial/anticancer) demonstrated clinical utility, though later withdrawals underscored the need for structural optimization [1] [2]. The 21st century witnessed a resurgence in 8-HQ research, with derivatives targeting:
Table 1: Milestones in 8-Hydroxyquinoline Derivative Development
Year | Compound | Therapeutic Application | Key Advancement |
---|---|---|---|
1930s | Clioquinol | Intestinal amebiasis | First clinical antiprotozoal agent |
1950s | Iodoquinol | Amebiasis | Luminal amebicide |
2000s | Nitroxoline | Urinary tract infections/cancer | Repurposed as MMP inhibitor & anticancer agent |
2020s | Vanadium-8-HQ complexes | Antimicrobial/anticancer | Enhanced activity via metal coordination |
The privileged structure designation stems from 8-HQ’s capacity for synthetic modification at C2, C5, and C7, enabling tailored bioactivity and reduced toxicity [10].
Bismuth(III) exhibits a distinct coordination profile characterized by:
Bismuth’s therapeutic mechanisms include:
Table 2: Bismuth vs. Other Metals in Medicinal Coordination Chemistry
Metal | Coordination Preference | Therapeutic Advantage | Limitation |
---|---|---|---|
Bismuth | O/N-donors (e.g., 8-HQ) | Low cytotoxicity, broad antimicrobial | Limited redox chemistry |
Copper | N/S-donors | ROS generation for cytotoxicity | Potential oxidative tissue damage |
Vanadium | O-donors | Insulin-mimetic/antitumor activity | Toxicity at high doses |
Zinc | O/N-donors | Neuroprotective antioxidant | Limited cellular uptake efficiency |
The fusion of bismuth with 8-HQ scaffolds addresses key pharmacological challenges:
Table 3: Advantages of Bismuth-8-HQ Functionalization
Property | 8-HQ Alone | Bismuth-8-HQ Complex | Pharmacological Impact |
---|---|---|---|
Lipophilicity (log P) | ~2.04 [7] | Higher (predicted) | Enhanced cellular uptake |
Metal chelation | Mono/bidentate | Multidentate (Bi-O/N bonds) | Disruption of multiple metal-dependent pathways |
Anticancer efficacy | Moderate (e.g., nitroxoline) | Potentiated (sub-µM IC~50~) | Improved tumor cell apoptosis [8] |
Antimicrobial spectrum | Narrow | Broadened | Activity against resistant strains |
Synthetic routes to 8-[(Dihydroxybismuthino)oxy]quinoline typically involve reacting 8-hydroxyquinoline with bismuth salts (e.g., Bi(NO~3~)~3~) under controlled pH, yielding complexes characterized by FT-IR (Bi-O vibrations at 560 cm⁻¹) and NMR . This strategic functionalization leverages the "privileged structure" of 8-HQ while harnessing bismuth’s unique pharmacodynamics, positioning bismuth-quinoline complexes as next-generation metallodrug candidates [10].
Concluding Remarks
8-[(Dihydroxybismuthino)oxy]quinoline exemplifies the innovative convergence of classical pharmacophores with bioactive metals. Its development builds on decades of 8-HQ medicinal chemistry while exploiting bismuth’s favorable coordination properties. Future research should prioritize structure-activity relationship studies to optimize bismuth-quinoline complexes for targeted therapeutic applications.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6